molecular formula C8H15N3O B11736958 (2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine

(2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11736958
M. Wt: 169.22 g/mol
InChI Key: TZVJZNLQHNMAKQ-UHFFFAOYSA-N
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Description

(2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a methoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyethyl or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including its ability to interact with specific enzymes or receptors. This makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure can be modified to enhance its activity and selectivity towards specific biological targets, making it a valuable scaffold for drug design.

Industry

Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A simpler analog without the methoxyethyl group.

    2-methoxyethylamine: A related compound lacking the pyrazole ring.

    (1-methyl-1H-pyrazol-3-yl)methylamine: Similar structure but without the methoxyethyl substitution.

Uniqueness

(2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to the presence of both the pyrazole ring and the methoxyethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-methoxy-N-[(1-methylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C8H15N3O/c1-11-5-3-8(10-11)7-9-4-6-12-2/h3,5,9H,4,6-7H2,1-2H3

InChI Key

TZVJZNLQHNMAKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCCOC

Origin of Product

United States

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